N-Methyldodecylamine

Descripción general

Descripción

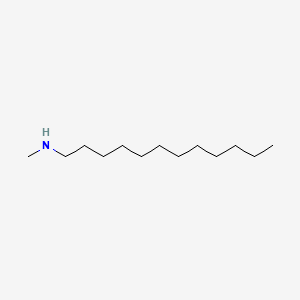

N-Methyldodecylamine is a secondary fatty acid amine with the molecular formula CH₃(CH₂)₁₁NHCH₃. It is formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . This compound is known for its applications in the preparation of various surfactants and quaternary ammonium compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyldodecylamine can be synthesized through the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure . The reaction involves heating the precursor compound to decompose it into this compound and other by-products.

Industrial Production Methods: In industrial settings, this compound is produced using similar pyrolysis methods but on a larger scale. The process involves precise control of temperature and pressure to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyldodecylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: Dodecylamine.

Substitution: N,N,N,N,N,N-Trimethyldodecylammonium bromide.

Aplicaciones Científicas De Investigación

Colloid and Polymer Science

- Synthesis of Gemini Surfactants : N-Methyldodecylamine serves as a building block for the synthesis of anionic dimeric surfactants (gemini surfactants). These surfactants are known for their low critical micellization concentration (cmc < mM) and low surface tension at the cmc, enhancing their solubilization capacity compared to traditional monomeric surfactants like sodium laurate. The synthesis involves reacting this compound with EDTA dianhydride.

Organic Chemistry

- Preparation of Trimethylammonium Compounds : This compound can be utilized to prepare N,N,N,N,N,N-Trimethyldodecylammonium bromide. This transformation is significant in the production of quaternary ammonium compounds, which have various applications in surfactants and antimicrobial agents .

Environmental Chemistry

- Detection of Nitrosamines : A derivative of this compound, known as N-Nitroso-N-Methyldodecylamine, has been detected in household products like dishwashing liquids and surface cleaners. The detection was achieved using gas chromatography with a Thermal Energy Analyzer, highlighting the environmental implications of this compound .

Analytical Chemistry

- High-Performance Liquid Chromatography : this compound can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid, allowing for effective separation and quantification of this compound in various matrices.

Data Tables

Case Study 1: Synthesis and Characterization of Gemini Surfactants

A study focused on synthesizing gemini surfactants from this compound demonstrated that these surfactants exhibit superior properties compared to traditional surfactants. The low cmc values indicate their effectiveness at lower concentrations, making them economically advantageous for industrial applications.

Case Study 2: Environmental Impact Assessment

Research assessing the presence of N-Nitroso-N-Methyldodecylamine in consumer products revealed significant levels in various household items. This study employed advanced chromatography techniques to quantify concentrations, raising concerns about potential health risks associated with prolonged exposure to these compounds.

Mecanismo De Acción

The mechanism of action of N-Methyldodecylamine involves its interaction with various molecular targets. As a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can interact with cell membranes, altering their permeability and function.

Comparación Con Compuestos Similares

- Dodecylamine

- N,N-Dimethyldodecylamine

- N-Methyloctadecylamine

- Didodecylamine

Comparison: N-Methyldodecylamine is unique due to its secondary amine structure, which imparts different reactivity and properties compared to primary amines like dodecylamine. Its ability to form quaternary ammonium compounds makes it valuable in the synthesis of surfactants and other industrial chemicals.

Actividad Biológica

N-Methyldodecylamine (NMD) is a member of the alkylamine family, which has garnered attention due to its potential biological activities, particularly as a precursor to nitrosamines. This article explores the biological activity of NMD, focusing on its mutagenic and carcinogenic properties, metabolic pathways, and implications for human health based on diverse research findings.

This compound is an organic compound with the chemical formula . It is characterized by a long hydrophobic dodecyl chain attached to a methylated amine group, which influences its solubility and reactivity.

Mutagenic Potential

Research indicates that NMD can undergo nitrosation, leading to the formation of N-nitroso-N-methyldodecylamine (NMDDA), a compound known for its mutagenic properties. In studies utilizing the Ames test, NMDDA demonstrated significant mutagenic activity in various strains of Salmonella typhimurium, particularly in strain TA100 after metabolic activation . The mutagenicity is attributed to the formation of DNA adducts, which can result in genetic mutations.

Carcinogenic Studies

The carcinogenic potential of NMD has been evaluated through several animal studies. Notably, studies involving rats have shown that exposure to nitrosamines derived from NMD can lead to tumor formation in various organs, including the liver and bladder . The mechanism of action appears to involve metabolic activation via cytochrome P450 enzymes, which convert NMD into reactive intermediates capable of alkylating DNA .

Metabolism and Excretion

The metabolism of this compound involves its conversion into several metabolites through enzymatic processes. Studies indicate that approximately 75% of radioactivity from administered doses is excreted within 24 hours, primarily through urine . The metabolic pathways include:

- Nitrosation : Reaction with nitrites under acidic conditions leads to the formation of N-nitroso derivatives.

- Cytochrome P450-mediated activation : This step is crucial for the carcinogenicity of nitrosamines derived from NMD.

Case Study 1: Household Products

A study analyzing household cleaning products found that NMDDA was present in several formulations. The presence of this compound raises concerns regarding long-term exposure through dermal contact or inhalation during use .

Case Study 2: Dietary Intake and Health Risks

Research has also investigated the dietary intake of nitrosamines, including those derived from this compound. Positive associations have been observed between nitrosamine intake and increased risks of esophageal squamous cell carcinoma (ESCC) in men, suggesting that dietary sources may contribute to overall exposure levels .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Significant in Salmonella strains after metabolic activation |

| Carcinogenicity | Tumor formation in animal models; linked to DNA alkylation |

| Metabolism | Rapid excretion; conversion to mutagenic nitrosamines |

| Environmental Presence | Detected in household products; potential for human exposure |

Propiedades

IUPAC Name |

N-methyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEMQVZNTDHENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2292-50-4 (hydrochloride) | |

| Record name | N-Methyldodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90223387 | |

| Record name | N-Methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-30-0 | |

| Record name | N-Methyl-1-dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7311-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007311300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDODECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NN43I94S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the bioconcentration properties of N-Methyldodecylamine?

A1: this compound (S12) exhibits bioconcentration potential in aquatic organisms. Studies using rainbow trout cell lines (RTL-W1 and RTgill-W1) have demonstrated that S12 accumulates in these cells. The bioconcentration factor (BCF) observed in these in vitro studies was within a factor of 3.5 compared to BCF values reported from in vivo studies. [] This suggests that cell-based assays could be a valuable tool for preliminary assessment of bioconcentration potential for cationic surfactants like S12. []

Q2: How does the structure of this compound influence its bioconcentration potential?

A2: The bioconcentration of this compound is influenced by its alkyl chain length and its membrane lipid-water partitioning coefficient (DMLW). [] Longer alkyl chains and higher DMLW values generally correlate with greater accumulation within cells. This is because these characteristics enhance the surfactant's affinity for lipid-rich environments, such as cell membranes. []

Q3: Can this compound be synthesized catalytically?

A4: Yes, this compound can be selectively synthesized through the reductive amination of Methyl dodecanoate. This reaction utilizes ammonia (NH3) and hydrogen (H2) in a continuous fixed-bed reactor at specific temperature and pressure conditions (5 MPa and 523 K). [] Copper-based catalysts, particularly those promoted with chromium or cobalt and supported on titanium dioxide (TiO2) or aluminum oxide (Al2O3), have proven effective in this process. [] The addition of methanol to the reaction mixture further enhances the selectivity towards this compound formation. []

Q4: What are the environmental implications of this compound use?

A5: As a cationic surfactant, this compound raises concerns about its potential impact on the aquatic environment. Its bioconcentration potential, as evidenced by studies on fish cell lines, highlights the possibility of its accumulation in aquatic organisms. [] Further research is necessary to determine its long-term effects on aquatic ecosystems and to develop strategies for mitigating any negative impacts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.